

An In-Depth Technical Guide to Isopropyl Pentyl Ether

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Compound of Interest

Compound Name: *Isopropyl pentyl ether*

Cat. No.: *B13807955*

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This guide provides a comprehensive overview of **isopropyl pentyl ether**, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and safety protocols, grounding all information in authoritative sources to ensure scientific integrity.

Nomenclature and Identification

The systematic naming of ethers is crucial for unambiguous communication in scientific literature. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. For **isopropyl pentyl ether**, the IUPAC name is 1-propan-2-yloxy-pentane[1]. This name is derived by treating the larger alkyl group (pentyl) as the parent alkane and the smaller alkoxy group (isopropoxy) as a substituent on the first carbon of the pentane chain. Another acceptable, though less formal, IUPAC name is 2-isopropoxy-pentane[2].

A variety of synonyms and identifiers are used in different contexts, from chemical databases to commercial suppliers.

Identifier Type	Value
Common Name	Isopropyl pentyl ether[1]
IUPAC Name	1-propan-2-yloxy pentane[1]
Synonyms	1-Isopropoxypentane, 1-Methylethyl pentyl ether, Isopropylpentylether[1]
CAS Number	5756-37-6[1]
Molecular Formula	C ₈ H ₁₈ O[1][3]
InChIKey	FDUGUUVTGOZJQR-UHFFFAOYSA-N[1]
SMILES	CCCCCOC(C)C[1]

Physicochemical Properties

The physical and chemical properties of **isopropyl pentyl ether** dictate its behavior in various applications, from its use as a solvent to its role as a reactant. These properties are summarized below.

Property	Value	Source
Molecular Weight	130.23 g/mol	[1]
Boiling Point	126 °C	[4]
Topological Polar Surface Area	9.2 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	5	[1]

Synthesis of Isopropyl Pentyl Ether

The most common and versatile method for synthesizing asymmetrical ethers like **isopropyl pentyl ether** is the Williamson ether synthesis. This reaction involves the nucleophilic

substitution (SN2) of a halide by an alkoxide ion. The choice of reactants is critical to maximize the yield and minimize side reactions, such as elimination.

Principle: To synthesize **isopropyl pentyl ether**, there are two possible routes:

- Reacting sodium isopropoxide with 1-bromopentane.
- Reacting sodium pentoxide with 2-bromopropane.

Route 1 is preferred. The reaction of a primary alkyl halide (1-bromopentane) with an alkoxide is a classic SN2 reaction. Route 2, which involves a secondary alkyl halide (2-bromopropane), would lead to a significant amount of propene as a byproduct due to E2 elimination, thus reducing the ether yield.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of **isopropyl pentyl ether** from isopropanol and 1-bromopentane.

Step 1: Preparation of Sodium Isopropoxide

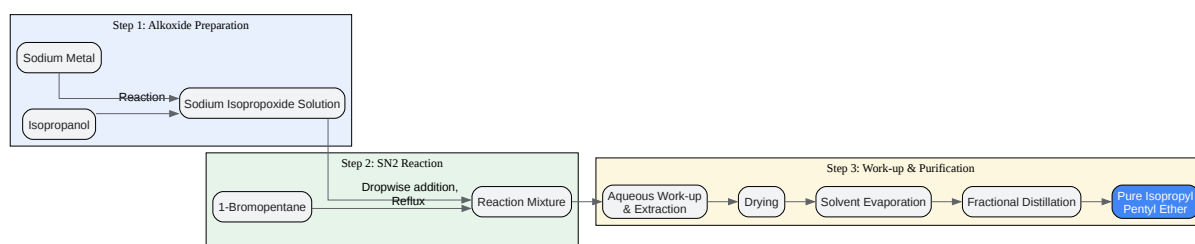
- In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of dry isopropanol.
- Carefully add small pieces of sodium metal (approx. 2.3 g, 0.1 mol) to the isopropanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood.
- Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide in isopropanol.

Step 2: Ether Formation

- To the stirred solution of sodium isopropoxide, add 1-bromopentane (approx. 15.1 g, 0.1 mol) dropwise from the dropping funnel.
- After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

- Cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing 100 mL of water.
- Extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by fractional distillation to yield pure **isopropyl pentyl ether**.



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Caption: Williamson ether synthesis workflow for **isopropyl pentyl ether**.

Chemical Reactivity

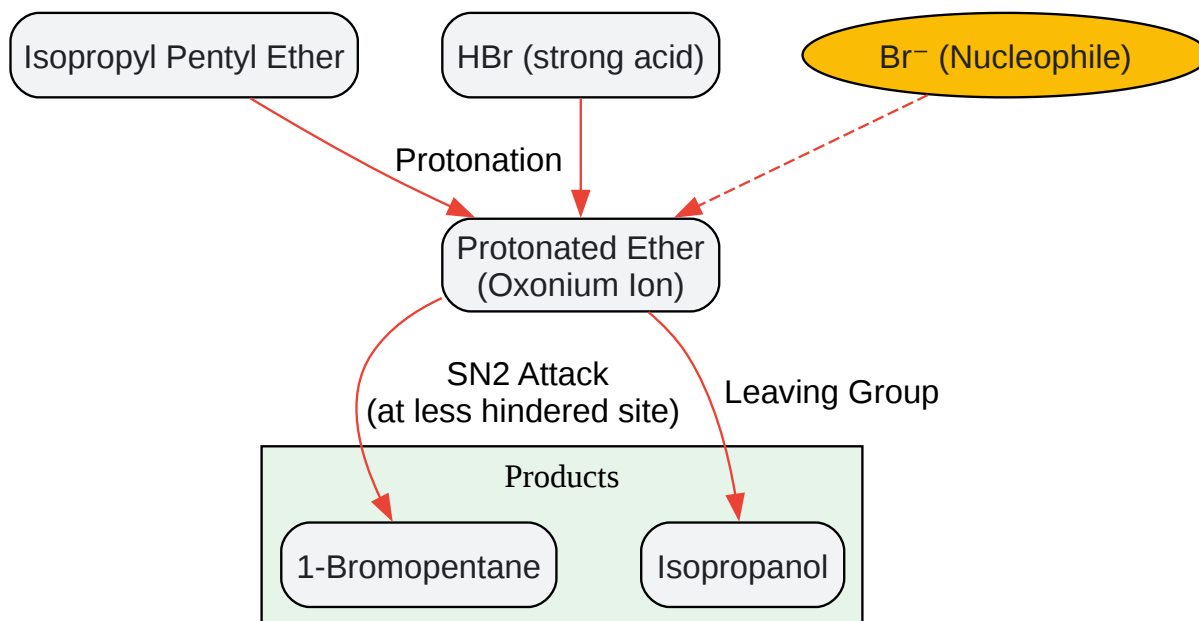
Ethers are generally considered to be unreactive compounds, which is why they are often used as solvents in organic reactions.^[5] They are stable to most bases, nucleophiles, and mild acids. However, they undergo a characteristic cleavage reaction when treated with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI).^[5]

Acidic Cleavage of Ethers

The cleavage of **isopropyl pentyl ether** with a strong acid like HBr proceeds via a nucleophilic substitution mechanism. The specific pathway, SN1 or SN2, depends on the structure of the alkyl groups attached to the oxygen atom.

In the case of **isopropyl pentyl ether**, the oxygen is bonded to a primary carbon (of the pentyl group) and a secondary carbon (of the isopropyl group). The reaction is initiated by the protonation of the ether oxygen to form a good leaving group (an alcohol). Then, the bromide ion (a good nucleophile) attacks one of the adjacent carbon atoms.

The nucleophilic attack will occur at the less sterically hindered site, which is the primary carbon of the pentyl group.^[5] This results in an SN2 reaction, yielding 1-bromopentane and isopropanol. If an excess of HBr is used and the reaction is heated, the isopropanol formed can be further converted to 2-bromopropane.^[6]



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Caption: Acidic cleavage of **isopropyl pentyl ether** via an SN2 mechanism.

Safety and Handling

Isopropyl pentyl ether is a flammable liquid and should be handled with appropriate safety precautions in a laboratory setting.^[7]

General Precautions:

- Work in a well-ventilated area or a chemical fume hood.^{[8][9]}
- Keep away from heat, sparks, open flames, and other ignition sources.^[7]
- Use non-sparking tools and explosion-proof equipment.^{[7][9]}
- Ground and bond containers when transferring material to prevent static discharge.
- Avoid breathing vapors or mist.^{[8][9]}
- Avoid contact with skin, eyes, and clothing.^[7]

Personal Protective Equipment (PPE)

Protection Type	Recommendation
Eye/Face Protection	Wear chemical safety goggles or a face shield. [8]
Skin Protection	Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8]
Respiratory Protection	If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[8]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
- Keep in a flammables-designated area.[7]

First Aid:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[8][9]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal:

- Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow product to enter drains.[7][9]

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